

# Spectrophotometric Properties of Reactive Red 4: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Reactive Red 4**

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This technical guide provides a comprehensive overview of the spectrophotometric properties of **Reactive Red 4** (C.I. 18105), an azo dye widely known by its commercial name Procion Red MX-5B. This document details the dye's absorption characteristics, the influence of environmental factors such as pH, and standardized experimental protocols for its analysis.

## Core Spectrophotometric Properties

**Reactive Red 4** is a water-soluble anionic dye characterized by its vibrant red hue. Its chemical structure, containing a chromophoric azo group (-N=N-), is responsible for its color and absorption in the visible spectrum.

## Chemical and Physical Data

Property	Value
Synonyms	C.I. Reactive Red 4, Procion Red MX-5B
CAS Number	17681-50-4
Chemical Formula	<chem>C32H19ClNa8Na4O14S4</chem> [1][2]
Molecular Weight	995.21 g/mol [2]

## Absorption Spectrum and Maximum Wavelength ( $\lambda_{max}$ )

**Reactive Red 4** exhibits a primary absorption peak in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is consistently reported to be in the range of 512 nm to 540 nm.<sup>[3][4]</sup> A specific experimental determination found the  $\lambda_{\text{max}}$  to be 512 nm.<sup>[4]</sup>

## Molar Absorptivity

The molar absorptivity ( $\epsilon$ ), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. While a definitive molar absorptivity value for **Reactive Red 4** is not readily available in the reviewed literature, a study on a similar reactive red dye, Levafix Brilliant Red E-4BA, reported a molar absorptivity of  $1.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$  at 513.0 nm. This value can be used as a reasonable estimate for **Reactive Red 4**.

## Influence of pH on Spectrophotometric Properties

The pH of the solution can significantly impact the spectrophotometric properties of **Reactive Red 4**. Changes in pH can alter the electronic structure of the dye molecule, leading to shifts in the absorption spectrum.

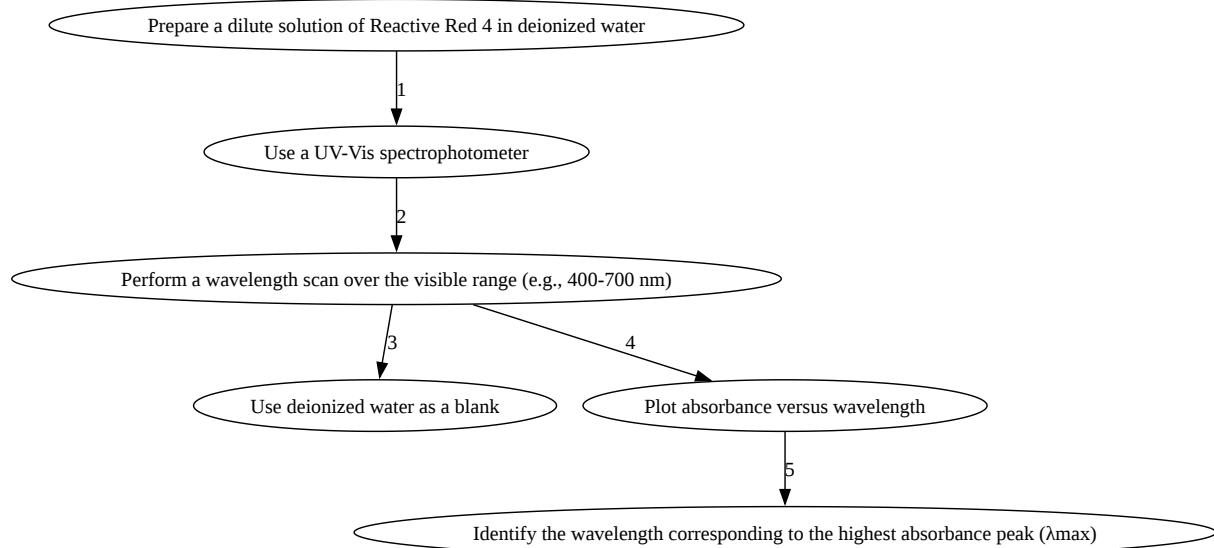
It has been observed that at a low pH of 2.5, the maximum absorption peak of Procion Red MX-5B shifts from a higher wavelength to 511 nm. This hypsochromic shift (shift to a shorter wavelength) at acidic pH is a critical consideration for accurate spectrophotometric analysis. The effect of a broader pH range on the absorption spectrum warrants further detailed investigation to fully characterize the dye's behavior.

## Experimental Protocols

The following section outlines detailed methodologies for the spectrophotometric analysis of **Reactive Red 4**.

### Determination of Maximum Absorption Wavelength ( $\lambda_{\text{max}}$ )

This protocol describes the procedure to determine the  $\lambda_{\text{max}}$  of **Reactive Red 4**.



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Caption: Workflow for generating a standard calibration curve for **Reactive Red 4**.

#### Methodology:

- Preparation of Standards: From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 2, 4, 6, 8, and 10 mg/L) by serial dilution with deionized water.
- Absorbance Measurement: Set the spectrophotometer to the predetermined  $\lambda_{max}$  of **Reactive Red 4**.
- Blanking: Zero the instrument using a cuvette filled with deionized water.

- Measurement of Standards: Measure the absorbance of each standard solution, starting from the least concentrated.
- Calibration Curve: Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis).
- Linear Regression: Perform a linear regression on the plotted data. The resulting equation ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ) will be used to determine the concentration of unknown samples. An  $R^2$  value close to 1 indicates a good linear fit.

## Analysis of Unknown Samples

This protocol is for determining the concentration of **Reactive Red 4** in an unknown sample.

Workflow for Analyzing an Unknown Sample

Prepare the unknown sample (dilute if necessary to fall within the linear range of the calibration curve)

1

Measure the absorbance of the unknown sample at the  $\lambda_{\text{max}}$

2

Use the equation from the standard curve ( $y = mx + c$ ) to calculate the concentration

3

Adjust for any dilution factors to determine the original concentration

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Caption: Workflow for determining the concentration of an unknown **Reactive Red 4** sample.

Methodology:

- Sample Preparation: If the unknown sample is expected to have a high concentration, dilute it with deionized water to ensure its absorbance falls within the linear range of the previously generated calibration curve.

- Absorbance Measurement: Measure the absorbance of the prepared unknown sample at the  $\lambda_{\text{max}}$ .
- Concentration Calculation: Use the linear regression equation from the standard curve ( $y = mx + c$ ), where 'y' is the measured absorbance and 'x' is the concentration. Solve for 'x'.
- Final Concentration: If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

## Conclusion

This technical guide provides essential spectrophotometric data and standardized protocols for the analysis of **Reactive Red 4**. The  $\lambda_{\text{max}}$  is consistently found around 512 nm, though it is susceptible to shifts with changes in pH. While a precise molar absorptivity for **Reactive Red 4** remains to be definitively established, the provided estimate for a similar dye offers a valuable reference. The detailed experimental workflows and methodologies presented herein will aid researchers and professionals in the accurate and reproducible spectrophotometric analysis of this widely used reactive dye.

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## References

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